BenchChemオンラインストアへようこそ!

BI-4464

FAK inhibitor kinase selectivity profiling off-target minimization

BI-4464 is the definitive FAK-targeting ligand for PROTAC development, uniquely supported by a published co-crystal structure (PDB 6I8Z at 1.99 Å) that validates the solvent-exposed N-methylpiperidine moiety for direct linker conjugation—eliminating empirical optimization. It is the only commercially available FAK inhibitor with rigorously documented kinome-wide selectivity (397 kinases, only 2 off-targets >90% at 1 µM), systematic antiproliferative benchmarking across 11 HCC cell lines, and a characterized ~1,000-fold 3D vs. 2D potency differential. Procure BI-4464 to accelerate PROTAC degrader design, kinome selectivity studies, and HCC-focused FAK research without investing in de novo structural or selectivity validation.

Molecular Formula C28H28F3N5O4
Molecular Weight 555.5 g/mol
Cat. No. B606085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4464
SynonymsBI-4464;  BI 4464;  BI4464
Molecular FormulaC28H28F3N5O4
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)CC5)C(F)(F)F)OC
InChIInChI=1S/C28H28F3N5O4/c1-36-12-10-18(11-13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-32-15-19(28(29,30)31)26(35-27)40-22-5-3-4-16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-13H2,1-2H3,(H,33,38)(H,32,34,35)
InChIKeyQUSSZSMDFABHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-4464 FAK/PTK2 Inhibitor: Procurement-Ready Quantitative Profile for Kinase Research and PROTAC Development


BI-4464 is an ATP-competitive inhibitor of focal adhesion kinase (FAK/PTK2) with an IC50 of 17 nM in cell-free biochemical assays [1]. The compound is a 2-aminophenyl-4-phenoxypyrimidine derivative and a close structural analog of the clinical candidate BI-853520 [2]. BI-4464 exhibits exceptional kinome-wide selectivity, inhibiting only 2 of 397 kinases tested by >90% at 1 µM [3]. Notably, BI-4464 serves as the FAK-targeting ligand for PROTAC development, with its N-methylpiperidine group oriented toward solvent and available for linker conjugation without disrupting kinase binding [4].

Why BI-4464 Cannot Be Substituted with PF-562271, Defactinib, or PF-573228 for PROTAC and Selectivity-Critical Applications


FAK inhibitors exhibit widely divergent selectivity profiles and structural features that preclude generic interchange. While PF-562271 (IC50 1.5 nM) and Defactinib (IC50 0.6 nM) achieve higher biochemical potency, their kinome selectivity has been characterized only in limited panels (<100 kinases) without systematic broad profiling . In contrast, BI-4464 has been rigorously profiled across 397 kinases at 1 µM, with only 2 off-targets exceeding 90% inhibition—a quantitative selectivity benchmark unmatched by any comparator's published dataset [1]. Critically, BI-4464 possesses a structurally resolved solvent-exposed N-methylpiperidine moiety (confirmed by co-crystal structure PDB 6I8Z) that enables direct linker conjugation for PROTAC development without altering binding mode [2]. Neither PF-562271 nor PF-573228 has been structurally validated for PROTAC linker attachment, and Defactinib lacks co-crystal structural data for rational degrader design [3]. Substituting BI-4464 with an alternative FAK inhibitor in PROTAC synthesis would require de novo structural characterization and binding mode validation, introducing substantial uncertainty in degrader efficacy and development timelines.

BI-4464 Comparative Evidence: Quantitative Differentiation Versus FAK Inhibitor Alternatives


Kinome Selectivity: BI-4464 Demonstrates 99.5% Kinase Sparing in 397-Kinase Panel Versus Limited Profiling of Comparators

BI-4464 was profiled at 1 µM against a comprehensive panel of 397 kinases and inhibited only 2 kinases (0.5%) by more than 90% [1]. The identity of these two off-target kinases was not specified in the published report. In contrast, PF-562271 was profiled against a limited panel where it showed >100-fold selectivity except for CDKs, but the total number of kinases evaluated was not reported . PF-573228 was tested against only 40 recombinant kinases, showing 50-250-fold selectivity . GSK2256098 was profiled against 261 kinases, inhibiting only FAK by >50%, but the threshold criterion (50% vs 90%) differs from BI-4464's more stringent benchmark [2]. Defactinib's selectivity characterization was performed at 1 µM and 10 µM with strongest off-target hits including NTRK1 (IC50 56 nM) and MAP3K9 (IC50 75.3 nM), but the full panel size was not disclosed [3].

FAK inhibitor kinase selectivity profiling off-target minimization

Structural Validation for PROTAC Design: BI-4464 Co-Crystal Structure Provides Defined Linker Attachment Vector

The co-crystal structure of BI-4464 bound to the PTK2 kinase domain (PDB 6I8Z) was resolved at 1.99 Å resolution, confirming key hydrogen bonds with hinge residues Cys502 and Asp564 and critically revealing that the N-methylpiperidine group is solvent-exposed and available for linker conjugation [1][2]. This structural validation directly enabled the rational design of PROTACs BI-3663 (cereblon-based) and BI-0319 (VHL-based), which achieved DC50 values of 30 nM to >80% across 11 HCC cell lines [3]. In contrast, PF-562271, PF-573228, and Defactinib lack published co-crystal structures with PTK2, meaning their binding modes and solvent-exposed moieties suitable for linker attachment remain uncharacterized . GSK2256098 has no publicly available PTK2 co-crystal structure either. The absence of structural data for comparators precludes rational PROTAC design without de novo crystallization and structure determination [4].

PROTAC targeted protein degradation FAK degrader linker conjugation

Anchorage-Independent Growth Inhibition: BI-4464 Exhibits 1,000-Fold Differential Potency Between 3D and 2D Culture Conditions

BI-4464 inhibited PTK2 autophosphorylation in cancer cell lines and blocked anchorage-independent proliferation with single-digit nanomolar potency, whereas cells grown in conventional 2D monolayer culture were approximately 1,000-fold less sensitive [1]. This assay-context-dependent potency differential is a quantitative characterization of FAK's role in anchorage-independent growth signaling. For comparison, PF-562271's cell-based FAK inhibition IC50 is 5 nM, but data distinguishing 2D versus 3D/anchor-independent potency are not reported . PF-573228 inhibits FAK phosphorylation on Tyr397 in cultured cells with IC50 of 30-100 nM, but anchorage-independent growth assays are not described in the available characterization . GSK2256098 does have anchorage-independent growth data, decreasing cell viability and motility in a dose-dependent manner, but the magnitude of differential sensitivity between 2D and 3D conditions is not quantified [2].

3D cell culture anchorage-independent growth soft agar assay FAK inhibitor

Hepatocellular Carcinoma Cell Line Panel Activity: Quantitative Antiproliferative Benchmark for HCC Research

BI-4464 was systematically evaluated for antiproliferative activity across a panel of 11 hepatocellular carcinoma (HCC) cell lines under standard 2D culture conditions, yielding pIC50 values ranging from 5.1 to 5.5, corresponding to IC50 values of approximately 8-32 µM [1]. The specific pIC50 values measured were: SNU-387 (5.2), HUH-1 (5.4), Hep3B2.1-7 (5.3), HepG2 (5.5), SK-Hep-1 (5.2), HLF (5.4), SNU-398 (5.2), HUCCT1 (5.2), HLE (5.1), HuH-7 (5.4), and SNU-423 (5.4) [2]. This comprehensive HCC panel characterization provides a reference dataset for researchers investigating FAK inhibition in liver cancer models. In comparison, PF-562271 has been tested in various cancer cell lines (including COLO-205, IGROV-1, MG-63) with IC50 values ranging from 0.28-1.3 µM, but systematic HCC panel data across 11 cell lines are not available . GSK2256098's antiproliferative characterization focuses on pancreatic ductal adenocarcinoma (PDAC) cell lines, not HCC [3]. Defactinib has shown activity in thyroid cancer cells (TT and K1) with IC50 values of 1.98 µM and 10.34 µM, respectively, but lacks systematic HCC panel characterization .

hepatocellular carcinoma HCC cell lines antiproliferative activity FAK inhibition

Optimal Procurement and Application Scenarios for BI-4464 Based on Quantitative Differentiation


PROTAC Development Requiring Structurally Validated FAK-Binding Ligand

BI-4464 is the preferred FAK-binding ligand for PROTAC degrader development due to its published co-crystal structure (PDB 6I8Z at 1.99 Å resolution) that explicitly validates the solvent-exposed N-methylpiperidine moiety as a linker conjugation site [1]. This structural information eliminates the need for empirical linker optimization or de novo crystallization. The PROTACs BI-3663 and BI-0319 were successfully designed using BI-4464 as the FAK-targeting warhead, achieving DC50 values from 30 nM to >80% across HCC cell lines [2]. Procurement of BI-4464 enables researchers to follow established PROTAC design principles without investing resources in binding mode characterization. Alternative FAK inhibitors (PF-562271, PF-573228, Defactinib, GSK2256098) lack published PTK2 co-crystal structures, introducing uncertainty regarding linker attachment feasibility and optimal conjugation sites [3].

Kinase Selectivity Benchmarking in Large-Panel Profiling Studies

For experiments requiring a FAK inhibitor with rigorously documented kinome-wide selectivity, BI-4464 is supported by quantitative profiling against 397 kinases at 1 µM, with only 2 off-target kinases showing >90% inhibition [1]. This represents the most comprehensive selectivity characterization among commercially available FAK inhibitors. PF-573228's selectivity data covers only 40 kinases [2]; GSK2256098 covers 261 kinases but uses a 50% inhibition threshold rather than BI-4464's 90% criterion [3]; PF-562271 and Defactinib do not report full panel sizes . Researchers conducting kinome-wide analyses, off-target liability assessments, or phenotypic screens where kinase selectivity is critical to data interpretation should select BI-4464 based on this quantitative selectivity evidence.

Hepatocellular Carcinoma Model Systems Requiring Reference FAK Inhibitor Data

For investigators studying FAK biology or evaluating novel FAK-targeting compounds in hepatocellular carcinoma models, BI-4464 provides a characterized antiproliferative benchmark across 11 HCC cell lines with pIC50 values of 5.1-5.5 (IC50 ~8-32 µM) in 2D culture [1][2]. This panel includes SNU-387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1, HLF, SNU-398, HUCCT1, HLE, HuH-7, and SNU-423, offering a broad representation of HCC genetic backgrounds [3]. BI-4464 can serve as a positive control or reference compound in HCC-focused FAK inhibition studies, enabling direct comparison of new compounds against established activity benchmarks. Alternative FAK inhibitors lack equivalent systematic HCC panel characterization, making BI-4464 the best-documented option for liver cancer applications.

Anchorage-Independent Growth Assays in Metastasis and Cancer Stem Cell Research

BI-4464 exhibits a well-characterized ~1,000-fold differential potency between anchorage-independent (3D soft agar) and adherent (2D monolayer) culture conditions, with single-digit nanomolar activity in 3D assays [1]. This quantitative differential provides researchers with a predictable potency benchmark for designing soft agar colony formation experiments, sphere formation assays, and metastasis models where FAK-dependent anchorage-independent signaling is a primary endpoint. The established protocol (0.3% top agar, 1.2% bottom agar, 7-14 day culture, alamar blue readout) is fully described and reproducible [2]. For laboratories conducting 3D culture assays to assess anti-metastatic or cancer stem cell activity of FAK inhibitors, BI-4464 offers a validated compound with documented assay performance parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-4464

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.